Cas no 71056-97-8 (2-(2-methoxynaphthalen-1-yl)acetonitrile)

2-(2-methoxynaphthalen-1-yl)acetonitrile structure
71056-97-8 structure
Product Name:2-(2-methoxynaphthalen-1-yl)acetonitrile
CAS No:71056-97-8
MF:C13H11NO
MW:197.232543230057
CID:1748737
PubChem ID:12467696
Update Time:2025-04-24

2-(2-methoxynaphthalen-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthaleneacetonitrile, 2-methoxy-
    • 2-(2-methoxynaphthalen-1-yl)acetonitrile
    • DTXSID201293523
    • 2-Methoxy-1-naphthaleneacetonitrile
    • SCHEMBL8710773
    • EN300-1850446
    • AKOS006310615
    • (2-Methoxy-naphthalen-1-yl)-acetonitrile
    • 71056-97-8
    • Inchi: 1S/C13H11NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8H2,1H3
    • InChI Key: HNRJVFNBFXVKHX-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C2C=CC=CC2=C1CC#N

Computed Properties

  • Exact Mass: 197.08413
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • PSA: 33.02

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Additional information on 2-(2-methoxynaphthalen-1-yl)acetonitrile

1-Naphthaleneacetonitrile, 2-Methoxy-: A Comprehensive Overview of Its Properties and Applications

The compound 1-Naphthaleneacetonitrile, 2-methoxy- (CAS No. 71056-97-8) is a naphthalene derivative with unique structural features that have garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound belongs to the class of aromatic cyanides, which are known for their diverse applications in drug discovery, material synthesis, and analytical chemistry.

Recent studies have highlighted the potential of 1-Naphthaleneacetonitrile, 2-methoxy- as a versatile building block in drug development. Its structure combines the aromaticity of naphthalene with the reactivity of a cyano group, making it an ideal candidate for the synthesis of bioactive molecules. For instance, researchers have explored its use in the creation of anticancer agents, where the cyano group plays a pivotal role in modulating biological activity.

One of the most promising applications of 1-Naphthaleneacetonitrile, 2-methoxy- lies in its ability to serve as a precursor for nitriles. Nitriles are valuable intermediates in the synthesis of various pharmaceuticals, including beta-lactam antibiotics and cyclosporine derivatives. The methoxy substituent at position 2 further enhances the compound's reactivity, enabling selective modifications that are critical in targeted drug delivery systems.

Moreover, 1-Naphthaleneacetonitrile, 2-methoxy- has been utilized in the development of biocompatible materials. Its structural integrity and stability make it an excellent candidate for applications in drug-eluting implants and biosensors. Recent advancements in nanotechnology have further expanded its utility, with researchers incorporating this compound into polymer matrices to enhance drug loading and release efficiency.

From a mechanistic perspective, the reactivity of 1-Naphthaleneacetonitrile, 2-methoxy- is governed by the interplay between its aromatic system and the cyano group. This compound exhibits remarkable stability under physiological conditions, making it an ideal component for controlled drug release formulations. Its electronic properties also make it a valuable tool in analytical chemistry, particularly in the development of fluorescent probes for biomarker detection.

Recent breakthroughs in crystallography have provided deeper insights into the molecular architecture of 1-Naphthaleneacetonitrile, 2-methoxy-. These studies have revealed that the methoxy substituent significantly influences the compound's crystallization behavior, which is crucial for its application in pharmaceutical solid-state chemistry. Understanding these structural nuances is essential for optimizing the compound's performance in various chemical and biological systems.

Looking ahead, the potential of 1-Naphthaleneacetonitrile, 2-methoxy- extends into the realm of personalized medicine. Its versatile structure allows for tailored modifications that cater to specific therapeutic needs. For example, ongoing research is exploring its use in the synthesis of prodrugs, which can enhance drug bioavailability and reduce toxicity.

In conclusion, 1-Naphthaleneacetonitrile, 2-methoxy- (CAS No. 71056-97-8) stands as a testament to the endless possibilities offered by naphthalene derivatives in modern biomedical research. Its unique combination of structural features and reactivity positions it at the forefront of drug discovery and materials innovation. As scientific advancements continue to unlock new applications, this compound is poised to play an even more significant role in shaping the future of healthcare.

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